molecular formula C9H8Cl2N2O B13937648 4,6-dichloro-N-cyclopropylnicotinamide

4,6-dichloro-N-cyclopropylnicotinamide

Cat. No.: B13937648
M. Wt: 231.08 g/mol
InChI Key: PIYNBWKAPQYBQK-UHFFFAOYSA-N
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Description

4,6-dichloro-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H8Cl2N2O and a molecular weight of 231.08 g/mol This compound is a derivative of nicotinamide, featuring two chlorine atoms at the 4 and 6 positions of the pyridine ring and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloronicotinic acid with cyclopropylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for 4,6-dichloro-N-cyclopropylnicotinamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4,6-dichloro-N-cyclopropylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

4,6-dichloro-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H8Cl2N2O/c10-7-3-8(11)12-4-6(7)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14)

InChI Key

PIYNBWKAPQYBQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2Cl)Cl

Origin of Product

United States

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